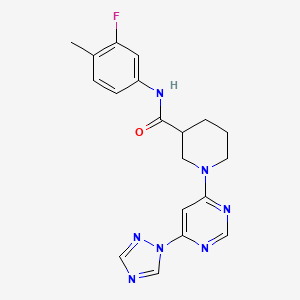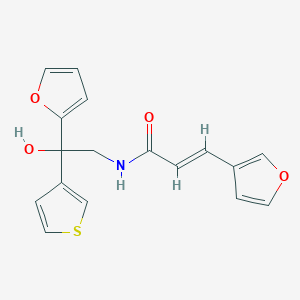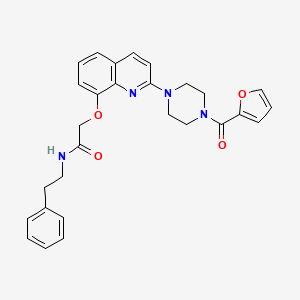![molecular formula C8H7BrN2 B2541742 4-(Bromométhyl)pyrazolo[1,5-a]pyridine CAS No. 2168388-95-0](/img/structure/B2541742.png)
4-(Bromométhyl)pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)pyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.062. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)pyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)pyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériaux fluorescents et bio-sondes
Les molécules fluorescentes jouent un rôle crucial dans l'étude des processus intracellulaires, agissant comme des chimiocapteurs et contribuant au développement de matériaux organiques. Le composé 4-(bromométhyl)pyrazolo[1,5-a]pyridine (appelé PPs) a été identifié comme un fluorophore stratégique pour les applications optiques. Voici pourquoi :
Stabilité : Les PPs (4a–g) présentent des propriétés comparables à celles des sondes commerciales comme la coumarine-153, le prodan et la rhodamine 6G, ce qui les rend appropriés pour diverses applications .
Stabilité extrême au pH
Les caractéristiques de photoblanchiment et la stabilité des composés fluorescents à des valeurs de pH extrêmes sont essentielles pour leur application en tant que matériaux fluorescents et bio-sondes .
Activité antitumorale
Des études de docking moléculaire ont révélé l'activité antitumorale des PPs. Ces composés pourraient potentiellement servir d'agents novateurs en thérapie anticancéreuse .
Cytotoxicité
Quatre composés pyrazole-fusionnés synthétisés, y compris les PPs, ont démontré des activités cytotoxiques in vitro comparables à celles du médicament doxorubicine contre les cellules cancéreuses cervicales HeLa et les cellules cancéreuses prostatiques DU 205 .
Chimie médicinale et propriétés photophysiques
Les dérivés PP appartiennent à une vaste famille de composés N-hétérocycliques possédant des propriétés photophysiques significatives. Ils ont attiré l'attention en science des matériaux et en chimie médicinale .
Safety and Hazards
4-BMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns, eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and using personal protective equipment .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been identified as strategic compounds for optical applications
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . This suggests that 4-(Bromomethyl)pyrazolo[1,5-a]pyridine may interact with its targets in a similar manner.
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that they may affect pathways related to light absorption and emission .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
Related pyrazolo[1,5-a]pyrimidines have been shown to have tunable photophysical properties, suggesting that environmental factors such as light intensity and wavelength may influence their action .
Analyse Biochimique
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been identified as strategic compounds for optical applications . They exhibit tunable photophysical properties, in which electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Cellular Effects
Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown various biological activities, including anticancer , antibacterial, antifungal, antioxidant, and anti-inflammatory effects .
Propriétés
IUPAC Name |
4-(bromomethyl)pyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMURNHQINWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168388-95-0 |
Source


|
| Record name | 4-(bromomethyl)pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)


![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)

![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)

![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)

